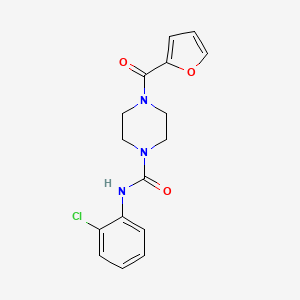
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as CFM-2, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is believed to exert its effects by binding to specific receptors in the body, including the sigma-1 receptor and the TRPV1 receptor. By binding to these receptors, N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide can modulate various biological processes, including pain sensation, inflammation, and cell growth.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in various animal models. These effects include the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of pain sensation. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is its ability to selectively target specific receptors in the body, making it a valuable tool for studying the role of these receptors in various biological processes. However, one limitation of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanisms by which N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide exerts its effects, as well as its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could help to overcome some of the current limitations associated with its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been used in several scientific studies to investigate its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-4-1-2-5-13(12)18-16(22)20-9-7-19(8-10-20)15(21)14-6-3-11-23-14/h1-6,11H,7-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIMHLJBEWNBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



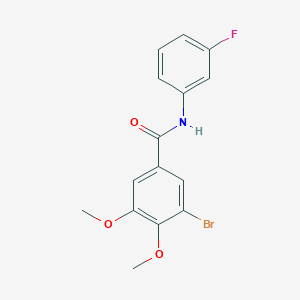
![N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4386088.png)
![7-butyl-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386104.png)
![1-(4-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386110.png)
![5-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-2-furaldehyde](/img/structure/B4386129.png)
![4-{3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4386133.png)
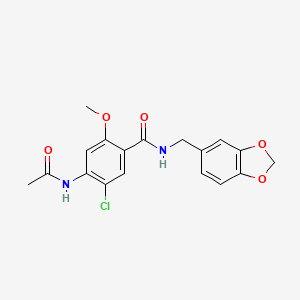
![N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4386148.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B4386160.png)
![5-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386168.png)
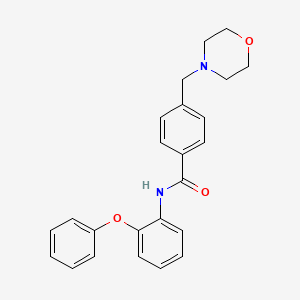
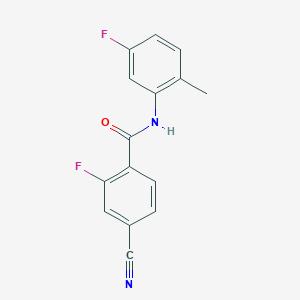
![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4386180.png)
![N-{2-[(2-bromobenzoyl)amino]ethyl}nicotinamide](/img/structure/B4386181.png)